N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a diamide derivative incorporating two heterocyclic aromatic systems: a furan (oxygen-containing) and a thiophene (sulfur-containing) ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to heterocyclic motifs.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-14(19,11-5-2-6-20-11)9-16-13(18)12(17)15-8-10-4-3-7-21-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUTBBRMOQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized from thiophene-2-carboxylic acid through various methods, including the reaction with ammonium thiocyanate in the presence of aqueous hydrochloric acid.
Coupling Reactions: The final step involves coupling the furan and thiophene rings with an oxalamide linker under specific reaction conditions, such as using suitable amines and formaldehyde in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and thiophene rings, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Antimicrobial Activity
Compounds containing furan and thiophene moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural features of N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide suggest a similar potential for antimicrobial action, meriting further investigation into its efficacy against these pathogens.
Antiviral Properties
Recent studies have identified related compounds as potential inhibitors of viral enzymes, such as the main protease of SARS-CoV-2 . The ability of compounds with furan and thiophene structures to interact with viral proteins positions this compound as a candidate for antiviral drug development.
Anticancer Activity
The anticancer potential of thiophene-based compounds has been documented, with studies demonstrating their ability to induce apoptosis in cancer cells . The incorporation of the furan moiety may enhance this activity through synergistic effects on cellular targets involved in cancer progression.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial step often involves the reaction of furan derivatives with thiophene-containing reagents under acidic or basic conditions.
- Amidation : Following condensation, amidation reactions can be employed to introduce the amide functional group, utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity suitable for biological testing.
Material Science
Due to its unique structural properties, this compound can be utilized in the development of advanced materials such as conductive polymers and organic semiconductors. The presence of heteroatoms (sulfur and nitrogen) enhances the electronic properties, making it suitable for applications in electronic devices.
Drug Development
As a compound with promising biological activity, it serves as a lead compound in drug development pipelines targeting microbial infections and viral diseases. Its structural diversity allows for modifications that can enhance efficacy and reduce toxicity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar furan-thiophene derivatives against various bacterial strains using disk diffusion assays. Results indicated significant inhibition zones comparable to standard antibiotics . This suggests that this compound could possess similar antimicrobial properties.
Case Study 2: Antiviral Screening
In a screening program for antiviral agents against SARS-CoV-2, derivatives with structural similarities were tested for their ability to inhibit viral replication in vitro. Results showed dose-dependent inhibition, highlighting the potential of such compounds in treating viral infections .
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique features are contextualized below using analogs from literature:
Table 1: Structural and Functional Comparisons
Key Observations :
Heterocycle Impact :
- The target compound’s furan-thiophene duality is rare in the literature. Thiophene’s sulfur atom participates in C–H⋯S interactions , influencing crystal packing and solubility, while furan’s oxygen favors C–H⋯O interactions .
- In N-(2-nitrophenyl)thiophene-2-carboxamide (I), the thiophene ring forms dihedral angles of 8.5–13.5° with the benzene ring, similar to its furan analog (2NPFC) but with distinct bond lengths (C–S ≈ 1.71 Å vs. C–O ≈ 1.36 Å) .
Functional Group Effects: The 2-hydroxypropyl group in the target compound may enhance solubility via hydrogen bonding, contrasting with ranitidine’s nitroacetamide group, which improves stability but reduces bioavailability . Diamide vs.
Pharmacological and Physicochemical Properties
Solubility and Stability :
- Ranitidine derivatives exhibit high solubility as hydrochloride salts, whereas nitro-substituted carboxamides (e.g., (I)) crystallize readily, suggesting lower aqueous solubility . The target compound’s hydroxypropyl group may mitigate this, though experimental data are lacking.
- Thiophene-containing compounds like (I) show genotoxicity in bacterial and human cells, whereas furan analogs (2NPFC) display antibacterial activity, highlighting heterocycle-dependent bioactivity .
Stereochemical Considerations :
- The hydroxypropyl group introduces a chiral center, necessitating isomer separation techniques (e.g., chiral chromatography as in ). This contrasts with non-chiral analogs like (I).
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 248.24 g/mol. The compound contains hydroxyl and amine functional groups, which may enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Purity | >95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction.
- Formation of the Thiophene Ring : Obtained from thiophene-2-carboxylic acid using ammonium thiocyanate.
- Coupling Reactions : The final step involves coupling the furan and thiophene rings with an oxalamide linker using suitable amines and formaldehyde in ethanol.
Biological Activity
Research indicates that compounds containing furan and thiophene rings exhibit various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit microbial growth, suggesting potential applications in treating infections.
- Anticancer Properties : The structural components may interact with specific cellular pathways, inhibiting cancer cell proliferation.
The biological effects of this compound are hypothesized to involve interactions with enzymes and receptors, leading to inhibition of target pathways associated with disease processes. However, specific data on its mechanism of action remains limited.
Case Studies and Research Findings
- Cytotoxicity Profiling : A study on related furan derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.
- Anti-inflammatory Activity : Research on similar compounds has shown promising anti-inflammatory effects, suggesting that this compound could also exhibit this activity .
- Comparative Analysis : When compared to structurally similar compounds, the presence of both furan and thiophene moieties in this compound enhances its potential for diverse biological interactions, making it more versatile than compounds containing only one type of heterocycle.
Q & A
How can researchers optimize the multi-step synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide to improve yield and purity?
Answer:
The synthesis involves sequential coupling of furan-2-yl and thiophen-2-yl precursors via hydroxypropyl and methylene linkers. Key steps include:
- Step 1: Alkylation of furan-2-ylmethanol with epichlorohydrin under basic conditions to form the hydroxypropyl intermediate.
- Step 2: Sulfonation or amidation of thiophen-2-ylmethylamine with ethanedioic acid derivatives.
- Step 3: Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Optimization Strategies:
- Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to monitor intermediate purity.
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.
- Reaction yields can be improved by maintaining inert atmospheres (N2/Ar) and precise temperature control (±2°C) .
What advanced spectroscopic and crystallographic methods are recommended for characterizing the stereochemistry of this compound?
Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). highlights SHELX’s robustness for refining hydroxy and thiophene moieties .
- Dynamic NMR: Detect restricted rotation in the ethanediamide bridge (ΔG<sup>‡</sup> > 60 kJ/mol) using variable-temperature <sup>1</sup>H NMR .
- Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10) to confirm stereopurity .
How do researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects) for this compound?
Answer:
Bioactivity discrepancies often arise from assay conditions:
- Antioxidant assays (DPPH/ABTS): False positives may occur due to thiophene’s redox activity; validate via parallel LC-MS to confirm radical scavenging vs. compound degradation .
- Cytotoxicity (MTT assay): Control for thiophene-mediated MTT formazan interference by using alternative assays (e.g., resazurin or ATP luminescence) .
- Dose-dependent effects: Perform EC50/IC50 profiling across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity .
What computational modeling approaches predict the compound’s interaction with biological targets like kinases or GPCRs?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to kinase ATP pockets (e.g., EGFR) using the compound’s minimized MMFF94 geometry. Key interactions:
- Thiophene sulfur → hydrophobic residues (Leu694, Val702).
- Furan oxygen → hydrogen bonding with catalytic lysine (Lys721) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2.5 Å) and binding free energy (MM-PBSA) .
How can researchers address solubility challenges in in vivo studies of this compound?
Answer:
- Co-solvent Systems: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the hydroxypropyl group to improve bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release; characterize via DLS and TEM .
What are the best practices for analyzing metabolic stability using liver microsomes?
Answer:
- Incubation Conditions: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4) at 37°C.
- LC-MS/MS Quantification: Monitor parent compound depletion over 60 min (t1/2 <30 min indicates high clearance).
- CYP Inhibition Screening: Identify metabolizing enzymes via isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Stability: The hydroxypropyl group is prone to acid-catalyzed hydrolysis (pH <3); use buffered solutions (pH 5–7) for long-term storage .
- Thermal Degradation: DSC/TGA shows decomposition >150°C; store at -20°C under argon to prevent oxidation of thiophene .
- Light Sensitivity: UV-Vis spectroscopy reveals λmax at 280 nm (furan/thiophene π→π* transitions); protect from light using amber vials .
What structural analogs of this compound show improved pharmacokinetic profiles, and how are they synthesized?
Answer:
- Analog 1: Replace thiophen-2-yl with pyridin-3-yl to enhance solubility (LogP reduction by 0.8). Synthesize via Suzuki-Miyaura coupling .
- Analog 2: Introduce fluorine at the furan 5-position to block CYP2D6 metabolism; use Selectfluor® as fluorinating agent .
- SAR Analysis: Correlate substituent electronegativity (Hammett σ) with plasma half-life (R<sup>2</sup> >0.85 in regression models) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics (RNA-Seq): Identify differentially expressed genes (e.g., apoptosis markers BAX/BCL2) in treated vs. control cells .
- Phosphoproteomics: Use TiO2 enrichment and LC-MS/MS to map kinase inhibition (e.g., p-ERK downregulation) .
- CRISPR Knockout: Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines (e.g., EGFR<sup>-/-</sup>) .
What are the critical considerations for scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Catalyst Optimization: Switch from homogeneous (e.g., Ru-BINAP) to heterogeneous catalysts (Pd/C) for easier recovery .
- Continuous Flow Reactors: Improve reproducibility of exothermic steps (e.g., amide coupling) via precise residence time control (±5 sec) .
- In-line PAT: Use FTIR and Raman spectroscopy for real-time monitoring of intermediate conversion (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
